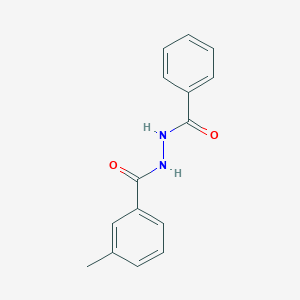

N'-benzoyl-3-methylbenzohydrazide

Description

Properties

Molecular Formula |

C15H14N2O2 |

|---|---|

Molecular Weight |

254.28g/mol |

IUPAC Name |

N'-benzoyl-3-methylbenzohydrazide |

InChI |

InChI=1S/C15H14N2O2/c1-11-6-5-9-13(10-11)15(19)17-16-14(18)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18)(H,17,19) |

InChI Key |

RIFHXYXVPIYGFK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Key Findings :

- Anticancer Activity : N'-(4-Ethylbenzoyl)-2-hydroxybenzhydrazide demonstrates potent activity against HCT-116 cells (IC₅₀: 0.7 μM), attributed to the synergistic effects of the 4-ethylbenzoyl and 2-hydroxy groups .

Crystallographic and Spectroscopic Comparisons

- Hydrogen Bonding : N'-(2-Hydroxybenzylidene)-3-methylbenzohydrazide exhibits intramolecular O–H···N hydrogen bonds, stabilizing its planar structure . In contrast, this compound lacks such interactions, leading to less rigid packing .

- NMR Signatures: The ¹H NMR of N'-(4-Ethylbenzoyl)-2-hydroxybenzhydrazide shows distinct peaks for the ethyl group (δ 1.21 ppm, triplet) and phenolic –OH (δ 10.6 ppm), absent in this compound .

Preparation Methods

Reaction Conditions and Solvent Selection

-

Solvents : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction rates by stabilizing ionic intermediates. For example, DMF was employed in the synthesis of 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde, achieving 66% yield under mild heating (40°C).

-

Bases : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are commonly used. In a patent describing N-(3-methoxy-2-methylbenzoyl)-N'-tert-butylhydrazine purification, NaOH facilitated the reaction of tert-butylhydrazine with acyl chlorides.

-

Stoichiometry : A 1:1 molar ratio of 3-methylbenzohydrazide to benzoyl chloride is typical, with excess base (1.5–2 eq) to ensure complete deprotonation and HCl scavenging.

Workup and Isolation

Crude product isolation involves quenching the reaction in ice water, followed by vacuum filtration. The precipitate is washed with cold ethanol or water to remove unreacted starting materials. For instance, in the synthesis of N′-(2-hydroxybenzylidene)-3-methylbenzohydrazide, the product was purified via column chromatography (CH₂Cl₂/AcOEt eluent), though industrial-scale processes may omit chromatography due to cost.

Alternative Routes via In Situ Hydrazide Formation

Hydrazinolysis of Methyl Esters

3-Methylbenzoic acid methyl ester can react with hydrazine hydrate to form 3-methylbenzohydrazide, which is subsequently acylated. This two-step approach avoids handling free hydrazine directly:

One-Pot Synthesis

Combining hydrazinolysis and acylation in a single reactor reduces processing time. A patent for N-(3-methoxy-2-methylbenzoyl)-N'-tert-butylhydrazine demonstrated this approach using toluene as a solvent and simultaneous addition of acyl chloride and NaOH. Adapting this to N'-benzoyl-3-methylbenzohydrazide would require:

-

Solvent : Toluene or dichloromethane.

-

Temperature : 0–5°C during acyl chloride addition to minimize side reactions.

-

Base : Aqueous NaOH added dropwise to maintain pH >10.

Purification Strategies for Enhanced Purity

Acid Hydrolysis of Byproducts

Byproducts such as N-benzoyl-3-methylbenzohydrazide (regioisomer) can be removed via selective hydrolysis. A patent detailed hydrolysis at 100°C under acidic conditions (pH <3, HCl/H₂SO₄), which cleaves undesired isomers into 3-methylbenzoic acid, filtered out before alkalization (pH 8–10) to precipitate the target compound.

Example Protocol :

Solvent Recrystallization

While traditional recrystallization (e.g., ethanol/water mixtures) is effective, the patent highlights water as a greener alternative, avoiding organic solvents. For lab-scale purification, ethyl acetate/hexane (1:3) yields crystalline product.

Comparative Analysis of Methods

Mechanistic Insights and Side Reactions

Acylation Mechanism

The reaction proceeds through a tetrahedral intermediate (Figure 1):

-

Deprotonation of 3-methylbenzohydrazide by base.

-

Nucleophilic attack on benzoyl chloride’s carbonyl carbon.

-

Elimination of chloride ion, forming the N'-benzoyl product.

Side Reactions :

-

Over-acylation : Excess benzoyl chloride may yield N,N'-dibenzoyl derivatives.

-

Isomerization : Incorrect regiochemistry (N-benzoyl vs. N'-benzoyl) occurs if reaction pH or temperature is suboptimal.

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.